molecular formula C14H15FN4O2S B2886207 N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide CAS No. 2415491-01-7

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide

Cat. No.: B2886207
CAS No.: 2415491-01-7
M. Wt: 322.36
InChI Key: USFGQVRZIHCXMG-UHFFFAOYSA-N
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Description

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridine ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The reaction conditions often include the use of specific reagents such as dimethylcarbamoyl chloride, methyl iodide, and various catalysts to facilitate the formation of the desired product. The process may involve heating, stirring, and purification steps to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.

Scientific Research Applications

N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[(3-fluoro-5-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c1-7-5-9(15)10(16-6-7)12(20)18-14-17-8(2)11(22-14)13(21)19(3)4/h5-6H,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFGQVRZIHCXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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